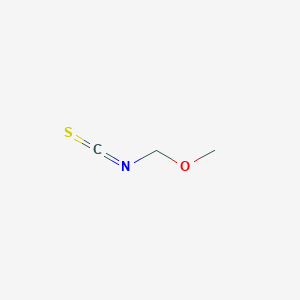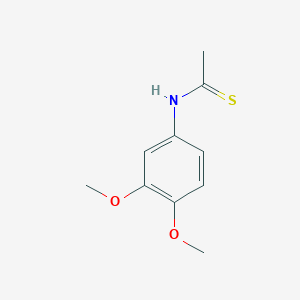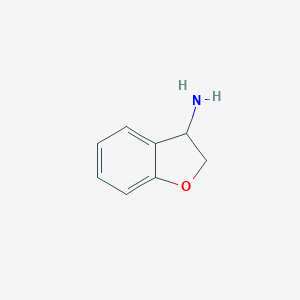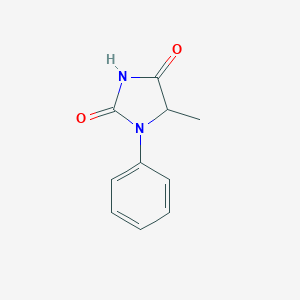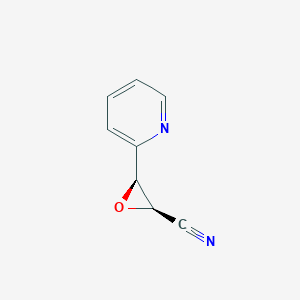![molecular formula C9H12FNO2 B011812 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol CAS No. 103439-04-9](/img/structure/B11812.png)
2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol, also known as 2FMA, is a synthetic compound that belongs to the phenethylamine class. It is a research chemical that has gained attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol has been used in scientific research as a tool for studying the central nervous system. It has been found to have similar effects to other stimulants such as amphetamines, but with a lower potential for abuse. Researchers have used 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol to study the effects of stimulants on cognitive function, memory, and attention.
Mécanisme D'action
The exact mechanism of action of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, motivation, and attention.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol include increased heart rate and blood pressure, decreased appetite, and increased alertness and concentration. It has also been found to enhance cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol in lab experiments is its lower potential for abuse compared to other stimulants. This makes it a safer option for researchers to use in studies involving human subjects. However, one limitation is that there is limited research on the long-term effects of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol on the brain and body.
Orientations Futures
There are several future directions for research involving 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Researchers are also interested in studying its effects on other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need for more research on the long-term effects of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol on the brain and body.
In conclusion, 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol is a synthetic compound that has potential applications in scientific research. Its synthesis method involves the reaction of 2-fluoro-3-nitrophenol with 2-(methylamino)ethanol in the presence of a reducing agent. It has been used in studies involving the central nervous system and has been found to have similar effects to other stimulants. Its mechanism of action is believed to involve increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It has several advantages and limitations for lab experiments, and there are several future directions for research involving 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol.
Méthodes De Synthèse
The synthesis of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol involves the reaction of 2-fluoro-3-nitrophenol with 2-(methylamino)ethanol in the presence of a reducing agent such as iron powder. The resulting compound is then purified through recrystallization.
Propriétés
Numéro CAS |
103439-04-9 |
|---|---|
Nom du produit |
2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol |
Formule moléculaire |
C9H12FNO2 |
Poids moléculaire |
185.2 g/mol |
Nom IUPAC |
2-fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H12FNO2/c1-11-5-8(13)6-3-2-4-7(12)9(6)10/h2-4,8,11-13H,5H2,1H3 |
Clé InChI |
KFHINOFEYCZOKN-UHFFFAOYSA-N |
SMILES |
CNCC(C1=C(C(=CC=C1)O)F)O |
SMILES canonique |
CNCC(C1=C(C(=CC=C1)O)F)O |
Synonymes |
2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
